molecular formula C4H2N4O2 B14674534 1,4-Bis(diazo)-2,3-butanedione CAS No. 40301-85-7

1,4-Bis(diazo)-2,3-butanedione

Cat. No.: B14674534
CAS No.: 40301-85-7
M. Wt: 138.08 g/mol
InChI Key: ADQBQMGXHRGPJY-UHFFFAOYSA-N
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Description

1,4-Bis(diazo)-2,3-butanedione is a diazo compound characterized by the presence of two diazo groups attached to a butanedione backbone. Diazo compounds are known for their vibrant colors and are widely used in various chemical reactions due to their ability to form carbenes, which are highly reactive intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(diazo)-2,3-butanedione can be synthesized through the reaction of hydrazones with oxidizing agents. One common method involves the reaction of 1,4-diketones with hydrazine to form the corresponding hydrazone, which is then oxidized to the diazo compound using oxidizing agents such as silver oxide or lead tetraacetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(diazo)-2,3-butanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the diazo groups into amines or other functional groups.

    Substitution: The diazo groups can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Silver oxide, lead tetraacetate, and other strong oxidizers.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include substituted butanediones, amines, and various other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(diazo)-2,3-butanedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(diazo)-2,3-butanedione involves the formation of carbenes upon thermal or photochemical decomposition. These carbenes can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(diazo)-2,3-butanedione is unique due to its specific reactivity and the ability to form stable carbenes under mild conditions. This makes it particularly useful in organic synthesis and various industrial applications.

Properties

CAS No.

40301-85-7

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

IUPAC Name

1,4-didiazobutane-2,3-dione

InChI

InChI=1S/C4H2N4O2/c5-7-1-3(9)4(10)2-8-6/h1-2H

InChI Key

ADQBQMGXHRGPJY-UHFFFAOYSA-N

Canonical SMILES

C(=[N+]=[N-])C(=O)C(=O)C=[N+]=[N-]

Origin of Product

United States

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